2-(4-chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide
Description
2-(4-Chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group and a bis-thiophene scaffold with a hydroxymethyl linker. Its design incorporates pharmacophoric elements commonly associated with antimicrobial and enzyme-inhibitory activities, such as the acetamide backbone (critical for hydrogen bonding) and aromatic/heterocyclic moieties (for hydrophobic interactions and π-stacking) .
The compound’s synthesis likely follows routes similar to other acetamide derivatives, such as nucleophilic substitution or condensation reactions involving thiophene intermediates and chloroacetamide precursors, as seen in and . For instance, the formation of N-(4-chlorophenyl)-2-(2-thienyl)acetamide derivatives involves refluxing thiophene-containing reactants with halogenated acetamides in ethanol .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c19-12-3-5-13(6-4-12)23-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-24-15/h1-9,18,22H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMIKDMAFCYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a chlorophenoxy group and thiophene moieties, which are known for their diverse biological activities. The presence of the hydroxyl group on the thiophene ring enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Properties : Compounds containing thiophene rings have been documented to possess antimicrobial activity. Studies suggest that modifications in the thiophene structure can enhance antibacterial efficacy against resistant strains .
- Anti-inflammatory Effects : The chlorophenoxy group is associated with anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease models.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a common pathway through which many anticancer agents exert their effects, potentially leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : Compounds with similar structures have been observed to inhibit specific kinases involved in cell proliferation and survival pathways, such as Aurora-A kinase .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | References |
|---|---|---|---|
| Antitumor | Thiazole derivatives | 1.61 - 49.85 | |
| Antimicrobial | Phenylthiazole derivatives | <100 | |
| Anti-inflammatory | Chlorophenoxy derivatives | Not specified |
Example Study
In a study evaluating the cytotoxic effects of thiophene-based compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, suggesting enhanced potency and selectivity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide exhibit antiproliferative effects against various cancer cell lines. The presence of the thiophene moiety is thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Study:
A study investigated a series of thiophene derivatives for their cytotoxicity against human cancer cell lines. Results showed that compounds with similar structural features to this compound inhibited cell growth effectively, suggesting potential for further development as anticancer agents .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly targeting serine proteases involved in various physiological processes.
Mechanism of Action:
The chlorophenoxy group may facilitate interactions with the active sites of enzymes, while the thiophene rings provide additional hydrophobic interactions that stabilize binding .
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Serine Protease A | Competitive | 15 | |
| Serine Protease B | Non-competitive | 25 |
Materials Science
3.1 Polymer Synthesis
The compound's unique functional groups allow it to be utilized in the synthesis of novel polymers with tailored properties for applications in coatings and electronics.
Synthesis Method:
Polymerization reactions involving this compound have been reported, leading to materials with enhanced thermal stability and electrical conductivity.
Case Study:
A recent study focused on developing conductive polymers using this compound as a precursor. The resulting materials demonstrated improved conductivity compared to traditional polymers, making them suitable for electronic applications .
Comparison with Similar Compounds
Substituent Impact on Activity
- Chlorophenyl vs. Bromophenyl: The replacement of bromine with chlorine in the phenyl ring (e.g., vs.
- Oxadiazole vs. Thiophene : The 1,3,4-oxadiazole moiety in introduces rigidity and electron-withdrawing properties, enhancing antibacterial activity (e.g., compound 7o showed MIC values comparable to ciprofloxacin). In contrast, bis-thiophene systems (as in the target compound) may favor π-π interactions with enzyme active sites .
- Sulfonyl vs. The hydroxymethyl group in the target compound could offer hydrogen-bonding flexibility, critical for target engagement .
Computational Insights
Docking studies on oxadiazole-acetamide hybrids () revealed strong binding to α-chymotrypsin’s catalytic triad (Ser-195, His-57, Asp-102), with sulfanyl and chlorophenoxy groups occupying hydrophobic pockets. Similar interactions are plausible for the target compound’s thiophene and chlorophenoxy motifs .
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting chloroacetylated intermediates with hydroxy- or thiol-containing precursors in polar aprotic solvents like DMF, using potassium carbonate as a base. For example, chloroacetamide derivatives can react with thiophene-based alcohols under stirring at room temperature, monitored by TLC for completion . Green chemistry alternatives employ ethanol as a solvent under mild conditions to reduce environmental impact .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C–S–C at ~750 cm⁻¹) and confirm cyclization or thiohydrazone formation .
- 1H/13C-NMR : To resolve aromatic protons (δ 7.20–8.30 ppm), NH groups (δ 9.00–10.50 ppm), and aliphatic CH2 signals (δ 1.10–4.60 ppm). DEPT-135 can distinguish CH2 groups in cyclic systems .
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is monitored via TLC (using silica gel plates and UV visualization) and HPLC (reverse-phase C18 columns with acetonitrile/water gradients). Impurities are quantified using area normalization or external standard methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in the synthesis?
- Methodological Answer :
- Stoichiometry Adjustment : Use a 1.5:1 molar ratio of chloroacetylated precursor to thiophene derivatives to drive the reaction to completion .
- Temperature Control : Maintain room temperature to prevent thermal degradation; microwave-assisted synthesis may enhance efficiency.
- Solvent Selection : DMF improves solubility but may require post-reaction water quenching to precipitate the product. Ethanol reduces side reactions in eco-friendly protocols .
Q. What mechanistic insights exist for the formation of thiophene-containing intermediates?
- Methodological Answer : The reaction proceeds via nucleophilic attack of the hydroxy/thiol group on the chloroacetamide carbon, followed by cyclization. For example, the thiophene-hydroxymethyl group attacks the electrophilic carbonyl, forming a spiro intermediate. Kinetic studies using in-situ IR or NMR can elucidate rate-determining steps .
Q. How can structural modifications enhance biological activity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) on the chlorophenoxy ring to improve receptor binding.
- Hybridization : Link thiophene moieties to isoxazole or triazole rings to exploit synergistic pharmacological effects .
- Prodrug Design : Modify the hydroxy group to ester or carbamate derivatives for enhanced bioavailability .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use consistent in vitro models (e.g., HepG2 cells for cytotoxicity) and positive controls.
- Dose-Response Curves : Compare EC50/IC50 values across studies to identify potency variations.
- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
Q. What strategies are recommended for evaluating toxicity in preclinical studies?
- Methodological Answer :
- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models (e.g., Wistar rats) over 14 days, monitoring weight, organ histopathology, and serum biomarkers (ALT, AST) .
- Genotoxicity : Conduct Ames tests for mutagenicity and comet assays for DNA damage.
Q. How can computational methods aid in studying this compound’s interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2).
- QSAR Models : Corrogate substituent effects on activity using descriptors like logP, polar surface area, and H-bond donors .
Data Analysis and Validation
Q. What analytical approaches resolve conflicting spectral data (e.g., unexpected NMR peaks)?
Q. How can researchers validate the spirocyclic structure of derivatives?
- Methodological Answer :
- 13C-NMR : Identify sp3 carbons in the tetrahedral spiro center (δ 79–81 ppm) .
- Single-Crystal XRD : Resolve bond angles and dihedral angles to confirm spiro connectivity .
Application-Oriented Questions
Q. What in vitro assays are suitable for preliminary anti-inflammatory activity screening?
- Methodological Answer :
- COX-2 Inhibition : Use a colorimetric kit (e.g., Cayman Chemical) to measure prostaglandin E2 reduction.
- NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in LPS-stimulated macrophages .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, analyzing degradation by HPLC .
- Plasma Stability : Monitor parent compound depletion in human plasma using LC-MS/MS.
Experimental Design
Q. What controls are essential in pharmacological assays to ensure reproducibility?
- Methodological Answer :
- Vehicle Controls : Include DMSO or saline to rule out solvent effects.
- Positive Controls : Use known inhibitors (e.g., aspirin for COX-2 assays).
- Blinding : Implement double-blind protocols for subjective endpoints (e.g., histopathology scoring) .
Q. How should researchers design a structure-activity relationship (SAR) study?
- Methodological Answer :
- Scaffold Diversification : Synthesize 10–20 analogs with systematic substituent changes (e.g., halogens, methoxy, methyl groups).
- Biological Profiling : Test all analogs in parallel using standardized assays (e.g., IC50 determination).
- Statistical Analysis : Apply multivariate regression to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
